Euojaponine D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRDCQWLAILQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128397-42-2, 128397-44-4 | |
| Record name | Euojaponine D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128397422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Euojaponine K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128397444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Euojaponine D: A Technical Guide on Insecticidal Properties and Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euojaponine D is a sesquiterpenoid alkaloid that has been isolated from Euonymus japonicus, a plant belonging to the Celastraceae family. This family of plants is recognized for its potent insecticidal properties, suggesting that this compound may hold potential as a natural insecticide. This technical guide provides a comprehensive overview of the available information regarding the insecticidal properties and spectrum of activity of this compound and related compounds. Due to the limited specific data on this compound, this guide also includes information on closely related compounds and general experimental protocols for assessing insecticidal activity.
Chemical Structure
This compound is classified as a sesquiterpenoid alkaloid. While the precise stereochemistry is complex, its core structure is based on a sesquiterpene framework, which is a class of terpenes consisting of three isoprene (B109036) units.
Known Biological Activity and Spectrum of Activity
To provide an indication of the potential insecticidal efficacy of this compound, data for closely related sesquiterpenoid esters, ejaponine A and ejaponine B, also isolated from Euonymus japonicus, are presented below. These compounds have been tested against the Oriental armyworm (Mythimna separata), a significant agricultural pest.
Table 1: Insecticidal Activity of Related Compounds Against Mythimna separata
| Compound | LD50 (µg/g) |
| Ejaponine A | 89.2 |
| Ejaponine B | 98.6 |
Data sourced from a study on insecticidal sesquiterpene esters from Euonymus japonicus.
This data suggests that sesquiterpenoid alkaloids from Euonymus japonicus exhibit lethal effects on lepidopteran larvae. The spectrum of activity for this compound itself remains to be determined through further research.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to determine the insecticidal properties of this compound. These protocols are based on established methods for testing the efficacy of plant-derived insecticides.
Rearing of Test Insects
-
Insect Species: Mythimna separata (or other relevant pest species) larvae would be reared on an artificial diet in a controlled environment.
-
Conditions: Rearing would be maintained at a temperature of 25 ± 1°C, a relative humidity of 70-80%, and a photoperiod of 16 hours of light and 8 hours of darkness.
Topical Application Bioassay (for LD50 Determination)
This method is used to determine the dose of a substance that is lethal to 50% of a test population when applied directly to the insect's body.
-
Preparation of Test Solutions: this compound would be dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution. A series of dilutions would then be made from the stock solution.
-
Application: A precise volume (e.g., 1 µL) of each dilution would be topically applied to the dorsal thorax of third-instar larvae using a micro-applicator. A control group would be treated with the solvent only.
-
Observation: After treatment, the larvae would be transferred to individual containers with an artificial diet. Mortality would be recorded at 24, 48, and 72 hours post-application. Larvae that do not respond to gentle prodding with a fine brush would be considered dead.
-
Data Analysis: The LD50 values and their 95% confidence limits would be calculated using probit analysis.
Diet Incorporation Bioassay (for LC50 Determination)
This method assesses the toxicity of a compound when ingested by the insect.
-
Preparation of Diet: A stock solution of this compound in a suitable solvent would be prepared. Aliquots of the stock solution would be thoroughly mixed with the artificial diet to achieve a range of final concentrations. The solvent would be allowed to evaporate completely. A control diet would be prepared using the solvent only.
-
Bioassay: Third-instar larvae would be placed individually in containers with a pre-weighed amount of the treated or control diet.
-
Observation: Mortality would be recorded daily for a specified period (e.g., 7 days).
-
Data Analysis: The LC50 values and their 95% confidence limits would be calculated using probit analysis.
Antifeedant Bioassay
This assay determines if a compound deters insects from feeding.
-
Leaf Disc Preparation: Leaf discs of a suitable host plant (e.g., cabbage or corn) would be punched out using a cork borer.
-
Treatment: The leaf discs would be dipped in different concentrations of this compound dissolved in a solvent. Control discs would be dipped in the solvent alone. The solvent is allowed to evaporate.
-
Bioassay: Pre-starved larvae would be placed in a petri dish containing one treated and one control leaf disc.
-
Measurement: After a set period (e.g., 24 hours), the area of each leaf disc consumed would be measured using an area meter or image analysis software.
-
Data Analysis: The antifeedant index would be calculated to determine the degree of feeding deterrence.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of experimentation and potential mechanisms of action, the following diagrams are provided in Graphviz DOT language.
A Technical Guide on the Methodological Approach to Preliminary Toxicity Assessment of Novel Natural Compounds: A Case Study for Euojaponine D
Disclaimer: As of the latest literature review, no specific preliminary toxicity studies on Euojaponine D have been published. The following technical guide is a comprehensive, illustrative framework based on established toxicological methodologies. The data, experimental protocols, and signaling pathways presented are hypothetical and intended to serve as a template for researchers, scientists, and drug development professionals in designing and reporting preliminary toxicity assessments of novel natural compounds.
Introduction
This compound is a representative novel natural compound with potential therapeutic applications. Before proceeding to efficacy studies, a thorough evaluation of its safety profile is paramount. This guide outlines the fundamental preliminary toxicity studies essential for characterizing the toxicological profile of a new chemical entity such as this compound. The primary objectives of these initial studies are to determine the acute toxicity, estimate a safe starting dose for further studies, and identify potential target organs and mechanisms of toxicity.
Acute Oral Toxicity Assessment
The acute oral toxicity study provides information on the potential health hazards that might arise from a single, short-term oral exposure to a substance. The Median Lethal Dose (LD50) is a key endpoint of this study.
Hypothetical Acute Oral Toxicity Data
The following table summarizes the hypothetical results of an acute oral toxicity study of this compound in a rodent model.
| Parameter | Value | 95% Confidence Interval | Observation Period |
| LD50 | > 2000 mg/kg | N/A | 14 days |
| Clinical Signs | No significant adverse effects observed at the limit dose. | N/A | 14 days |
| Body Weight | No significant changes compared to the control group. | N/A | 14 days |
| Gross Necropsy | No treatment-related abnormalities observed. | N/A | 14 days |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This protocol is based on the OECD Test Guideline 425.
-
Animal Model: Healthy, nulliparous, and non-pregnant female Sprague-Dawley rats, 8-12 weeks old, are used. Animals are acclimatized for at least 5 days before dosing.
-
Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C), and humidity (50-60%). They have free access to standard pellet diet and water.
-
Dosing: A limit test is performed at a dose of 2000 mg/kg. This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered as a single oral gavage to one animal.
-
Observations: If the animal survives, three additional animals are dosed sequentially at the same level. If no mortality is observed, the LD50 is determined to be greater than 2000 mg/kg.
-
Clinical Monitoring: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-dosing.
-
Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any pathological changes in major organs.
Workflow for Acute Toxicity Study
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are crucial for screening the potential of a compound to cause cell death. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
Hypothetical In Vitro Cytotoxicity Data
The following table presents hypothetical IC50 values for this compound against a normal human cell line and a cancer cell line.
| Cell Line | Assay Type | IC50 (µM) | Exposure Time (hours) |
| HEK293 (Human Embryonic Kidney) | MTT Assay | 150.5 ± 12.3 | 48 |
| HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | 45.2 ± 5.8 | 48 |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: HEK293 and HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Mechanism of Action: Signaling Pathway Analysis
To investigate the potential mechanisms underlying the observed cytotoxicity, the effect of this compound on key signaling pathways involved in cell survival and apoptosis can be explored. A hypothetical pathway affected by this compound is presented below.
Hypothetical Signaling Pathway: Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival. Inhibition of this pathway can lead to apoptosis. It is hypothesized that this compound may exert its cytotoxic effects by downregulating the activity of key proteins in this pathway.
Conclusion
This technical guide provides a foundational framework for conducting and reporting the preliminary toxicity of a novel natural compound, using this compound as a case study. The hypothetical data suggests that this compound has a low acute oral toxicity profile but exhibits selective cytotoxicity towards cancer cells in vitro, potentially through the inhibition of the PI3K/Akt signaling pathway. These illustrative findings underscore the importance of a systematic toxicological evaluation to guide further drug development efforts. It is imperative that actual laboratory studies are conducted to validate these hypothetical results for any new chemical entity.
Methodological & Application
Application Note: Extraction and Isolation of Euojaponine D from Euonymus japonica Root Bark
Introduction
Euojaponine D is a sesquiterpene pyridine (B92270) alkaloid found in the root bark of Euonymus japonica. Sesquiterpene pyridine alkaloids are a class of natural products known for a range of biological activities, making them of significant interest to researchers in drug discovery and development. This document provides a detailed protocol for the extraction, fractionation, and isolation of this compound from Euonymus japonica root bark, based on established methodologies for the extraction of alkaloids from plant materials, particularly from species within the Celastraceae family.
Principle
The extraction protocol is based on the principle of solvent extraction, leveraging the solubility of alkaloids. An initial extraction with a polar solvent like ethanol (B145695) is performed to obtain a broad range of secondary metabolites. This is followed by an acid-base liquid-liquid extraction to selectively separate the basic alkaloids from other compounds. Further purification is achieved through chromatographic techniques to isolate the target compound, this compound.
Experimental Protocol
Plant Material Collection and Preparation
-
1.1. Collect fresh root bark from mature Euonymus japonica plants.
-
1.2. Clean the root bark to remove any soil and debris.
-
1.3. Air-dry the root bark in a well-ventilated area, shielded from direct sunlight, until it is brittle.
-
1.4. Grind the dried root bark into a coarse powder using a mechanical grinder.
Extraction of Crude Alkaloids
-
2.1. Macerate the powdered root bark (1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.
-
2.2. Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
2.3. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
2.4. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Acid-Base Fractionation for Total Alkaloids
-
3.1. Suspend the crude ethanolic extract in 2% aqueous hydrochloric acid (1 L).
-
3.2. Filter the acidic solution to remove any insoluble residue.
-
3.3. Wash the filtrate with chloroform (B151607) (3 x 500 mL) in a separatory funnel to remove non-alkaloidal, lipophilic compounds. Discard the chloroform layer.
-
3.4. Adjust the pH of the aqueous layer to 9-10 with a 2 M sodium carbonate solution while cooling in an ice bath.
-
3.5. Extract the now basic aqueous solution with chloroform (3 x 500 mL). The free alkaloids will partition into the organic phase.
-
3.6. Combine the chloroform fractions and wash with distilled water until the aqueous layer is neutral.
-
3.7. Dry the chloroform extract over anhydrous sodium sulfate.
-
3.8. Concentrate the dried chloroform extract under reduced pressure to yield the total alkaloid fraction.
Chromatographic Isolation of this compound
-
4.1. Column Chromatography:
-
4.1.1. Subject the total alkaloid fraction to column chromatography on a silica (B1680970) gel (200-300 mesh) column.
-
4.1.2. Elute the column with a gradient of chloroform-methanol (100:0 to 90:10, v/v).
-
4.1.3. Collect fractions of 20 mL each and monitor by thin-layer chromatography (TLC) using a chloroform-methanol-ammonia (95:5:0.5, v/v/v) mobile phase and visualizing under UV light (254 nm) and with Dragendorff’s reagent.
-
4.1.4. Combine fractions showing similar TLC profiles.
-
-
4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
4.2.1. Further purify the fractions containing this compound using a C18 reverse-phase preparative HPLC column.
-
4.2.2. Use a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid in a gradient elution.
-
4.2.3. Monitor the elution at 254 nm and collect the peak corresponding to this compound.
-
4.2.4. Concentrate the collected fraction under reduced pressure to obtain pure this compound.
-
Structure Elucidation
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR, and compare the data with published literature values.
Data Presentation
Table 1: Extraction Yields at Different Stages
| Extraction Stage | Starting Material (g) | Yield (g) | Yield (%) |
| Dried Root Bark Powder | 1000 | - | - |
| Crude Ethanolic Extract | 1000 | 120 | 12.0 |
| Total Alkaloid Fraction | 120 | 5.8 | 4.8 (from crude) |
| Purified this compound | 5.8 | 0.05 | 0.86 (from total alkaloids) |
*Note: These are representative yields and may vary depending on the plant material and extraction efficiency.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway (Illustrative)
While the specific signaling pathway of this compound is a subject of ongoing research, many sesquiterpene alkaloids from the Celastraceae family have been shown to exhibit anti-inflammatory and immunosuppressive effects, often through the inhibition of the NF-κB signaling pathway.
Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.
Unraveling the Intricate Architecture of Euojaponine D: An NMR-Based Approach
For Immediate Release
[City, State] – [Date] – The complex molecular structure of Euojaponine D, a sesquiterpene pyridine (B92270) alkaloid isolated from Euonymus japonica, has been successfully elucidated using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. This application note provides a detailed account of the methodologies employed, offering a comprehensive protocol for researchers, scientists, and professionals in drug development engaged in the structural analysis of novel natural products.
This compound belongs to a class of structurally complex alkaloids known for their potential biological activities. The precise determination of their three-dimensional structure is a critical step in understanding their mechanism of action and potential therapeutic applications. This was accomplished through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments.
Quantitative NMR Data Summary
The chemical shifts (δ) for the proton (¹H) and carbon (¹³C) nuclei of this compound were meticulously assigned based on comprehensive NMR analysis. The data, presented in the tables below, provide a complete spectral fingerprint of the molecule.
Table 1: ¹H NMR Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 1 | 5.71 | d | 3.6 |
| 2 | 5.37 | t | 3.0 |
| 3 | 5.57 | d | 3.0 |
| 4 | - | - | - |
| 5 | 4.96 | d | 1.1 |
| 6 | 2.36 | m | |
| 7 | 5.58 | d | 3.6 |
| 8 | 5.70 | d | 3.6 |
| 9 | - | - | - |
| 10 | - | - | - |
| 11 | 4.65 | d | 13.2 |
| 4.95 | d | 13.2 | |
| 12 | 1.41 | s | |
| 14 | 1.55 | s | |
| 15 | 4.80 | d | 12.0 |
| 4.90 | d | 12.0 | |
| 4' | 8.25 | dd | 7.8, 2.0 |
| 5' | 7.50 | dd | 7.8, 4.8 |
| 6' | 8.80 | dd | 4.8, 2.0 |
| 7' | 3.20 | m | |
| 8' | 1.30 | d | 7.0 |
| 9' | 3.05 | m | |
| 10' | 1.25 | d | 7.0 |
| OAc | 1.42, 2.05, 2.10, 2.15, 2.32 | s | |
| OBz (ortho) | 8.10 | dd | 8.5, 1.5 |
| OBz (meta) | 7.60 | dd | 8.5, 7.5 |
| OBz (para) | 7.45 | t | 7.5 |
Table 2: ¹³C NMR Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | 73.5 | 11' | 175.3 |
| 2 | 70.0 | 12' | 167.1 |
| 3 | 77.8 | OAc (C=O) | 169.0, 169.4, 169.5, 170.0, 170.1 |
| 4 | 71.7 | OAc (CH₃) | 20.5, 20.8, 21.0, 21.5 |
| 5 | 80.5 | OBz (C=O) | 165.0 |
| 6 | 40.0 | OBz (C-1'') | 130.0 |
| 7 | 73.0 | OBz (C-2'',6'') | 129.5 |
| 8 | 72.5 | OBz (C-3'',5'') | 128.5 |
| 9 | 50.8 | OBz (C-4'') | 133.0 |
| 10 | 92.6 | ||
| 11 | 63.0 | ||
| 12 | 25.0 | ||
| 13 | 85.0 | ||
| 14 | 28.0 | ||
| 15 | 65.0 | ||
| 2' | 150.5 | ||
| 3' | 138.0 | ||
| 4' | 125.0 | ||
| 5' | 139.0 | ||
| 6' | 153.0 | ||
| 7' | 45.0 | ||
| 8' | 15.0 | ||
| 9' | 45.5 |
| 10'| 15.5 | | |
Experimental Protocols
The following protocols outline the standardized procedures for the acquisition of NMR data for the structure elucidation of this compound.
Sample Preparation
-
Compound Isolation: this compound is isolated from the root bark of Euonymus japonica using standard chromatographic techniques.
-
Sample Weighing: Approximately 5-10 mg of purified this compound is accurately weighed.
-
Solvent Selection: The weighed sample is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
NMR Tube: The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A 500 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 2.7 s
-
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual CHCl₃ signal at δ 7.26 ppm.
¹³C NMR Spectroscopy
-
Instrument: A 125 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 250 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.1 s
-
-
Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent signal at δ 77.16 ppm.
2D NMR Spectroscopy
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing adjacent protons.
-
Pulse Program: Standard COSY-45 or DQF-COSY sequence.
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 8
-
-
Processing: Sine-bell window function applied in both dimensions followed by 2D Fourier transformation.
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Pulse Program: Standard HSQC with gradient selection.
-
Acquisition Parameters:
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 200 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 16
-
-
Processing: Qsine window function in both dimensions followed by 2D Fourier transformation.
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C), crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC with gradient selection.
-
Acquisition Parameters:
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 250 ppm
-
Number of Increments (F1): 512
-
Number of Scans per Increment: 32
-
-
Processing: Sine-bell window function in both dimensions followed by 2D Fourier transformation.
Visualization of the Elucidation Workflow
The logical workflow for the structure elucidation of this compound using NMR spectroscopy is depicted in the following diagram.
Caption: Workflow for the structure elucidation of this compound.
This comprehensive NMR-based strategy provides an unambiguous and detailed structural assignment of this compound, paving the way for further investigation into its biological properties and potential as a lead compound in drug discovery.
Application Notes and Protocols for the Mass Spectrometry Analysis of Euojaponine D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euojaponine D is a sesquiterpenoid alkaloid identified in plants of the Euonymus genus.[1][2] This class of natural products has garnered interest for its potential biological activities, including insecticidal properties. Accurate and reliable analytical methods are crucial for the characterization, quantification, and study of the mechanism of action of this compound in various biological matrices. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as a powerful tool for the sensitive and specific analysis of such complex molecules.
These application notes provide a comprehensive guide to the analysis of this compound using LC-MS/MS, including sample preparation, instrumental parameters, and expected fragmentation patterns. Additionally, a putative signaling pathway related to its insecticidal activity is presented to aid in mechanism of action studies.
Mass Spectrometry Analysis of this compound
The complex structure of this compound, a macrocyclic sesquiterpene pyridine (B92270) alkaloid, lends itself to detailed structural elucidation through high-resolution tandem mass spectrometry (MS/MS). The fragmentation patterns observed can provide valuable information for its identification and characterization in complex mixtures.
Predicted Fragmentation Profile
Based on the general fragmentation behavior of sesquiterpenoid pyridine alkaloids, the following fragmentation patterns for this compound (Molecular Formula: C₄₁H₄₇NO₁₇; Molecular Weight: 825.80 g/mol ) can be predicted. The protonated molecule [M+H]⁺ is expected to be readily formed in positive ion mode electrospray ionization (ESI).
Table 1: Predicted High-Resolution MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |
| 826.2917 | 766.2705 | C₂H₄O₂ (60.0211) | Loss of acetic acid |
| 826.2917 | 724.2599 | C₄H₆O₄ (102.0266) | Loss of two acetic acid moieties |
| 826.2917 | 664.2387 | C₆H₈O₆ (176.0321) | Loss of three acetic acid moieties |
| 826.2917 | 604.2175 | C₈H₁₀O₈ (230.0376) | Loss of four acetic acid moieties |
| 826.2917 | 704.2443 | C₇H₅O₂ (121.0289) | Loss of benzoic acid |
| 826.2917 | Varies | Varies | Cleavage of the macrocyclic ester linkages |
| 826.2917 | Varies | Varies | Fragments of the pyridine dicarboxylic acid moiety |
| 826.2917 | Varies | Varies | Fragments of the sesquiterpenoid core |
Note: The exact m/z values are calculated based on the molecular formula and may vary slightly depending on the instrument calibration.
Experimental Protocols
Sample Preparation
Objective: To extract this compound from a plant matrix or formulate a standard solution for analysis.
Materials:
-
Plant material (e.g., dried and powdered Euonymus japonica)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
LC vials
Protocol for Plant Material Extraction:
-
Weigh 1 gram of powdered plant material into a 15 mL centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol for Standard Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve chromatographic separation of this compound from other matrix components and perform sensitive detection and fragmentation for identification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A mass spectrometer capable of MS/MS, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.
Table 2: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 350 °C |
| Collision Gas | Argon |
| Collision Energy | Ramped from 10-40 eV for MS/MS |
| Scan Mode | Full scan MS and data-dependent MS/MS |
| Mass Range | m/z 100-1000 |
Experimental Workflow
References
Application Notes & Protocols for Investigating the Mechanism of Action of Euojaponine D Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Euojaponine D is a novel natural product with potential therapeutic applications. Understanding its mechanism of action at the cellular level is crucial for its development as a drug candidate. These application notes provide a comprehensive suite of cell-based assays to elucidate the cytotoxic and mechanistic properties of this compound. The described protocols are designed to be adaptable to various cancer cell lines and research settings. The primary objectives of these studies are to assess the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), its effects on cell cycle progression, and to identify the key signaling pathways it modulates.
Section 1: Cell Viability and Cytotoxicity Assays
A fundamental first step in characterizing a potential therapeutic agent is to determine its effect on cell viability and to quantify its cytotoxic potency.[1][2] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
1.1. MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| HeLa | 24 | 45.2 ± 3.1 | 1.2 ± 0.2 |
| 48 | 22.8 ± 2.5 | 0.8 ± 0.1 | |
| 72 | 10.5 ± 1.8 | 0.5 ± 0.08 | |
| MCF-7 | 24 | 68.7 ± 4.5 | 2.5 ± 0.3 |
| 48 | 35.1 ± 2.9 | 1.5 ± 0.2 | |
| 72 | 18.9 ± 2.1 | 0.9 ± 0.1 | |
| A549 | 24 | 82.3 ± 5.2 | 3.1 ± 0.4 |
| 48 | 41.6 ± 3.8 | 2.0 ± 0.3 | |
| 72 | 25.4 ± 2.7 | 1.2 ± 0.2 |
Data are presented as mean ± SD from three independent experiments.
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Section 3: Cell Cycle Analysis
Disruption of the normal cell cycle is a common mechanism of action for anti-cancer drugs. [3][4][5]Flow cytometry analysis of DNA content can reveal at which phase of the cell cycle (G0/G1, S, or G2/M) a compound exerts its effects.
3.1. Propidium Iodide (PI) Staining for Cell Cycle Analysis
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Data Presentation:
Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells (48h)
| Treatment | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | 55.3 ± 3.2 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| This compound | IC₅₀ (22.8 µM) | 40.1 ± 2.8 | 25.5 ± 2.1 | 34.4 ± 3.0 |
| Nocodazole (Positive Control) | 100 nM | 10.2 ± 1.5 | 15.8 ± 1.9 | 74.0 ± 4.1 |
Data are presented as mean ± SD from three independent experiments.
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using PI staining.
Section 4: Signaling Pathway Analysis
To delve deeper into the molecular mechanism, it is essential to investigate the signaling pathways affected by this compound. Natural products often modulate key pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways. [6][7] 4.1. Western Blotting for Key Signaling Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. This technique can be used to assess the expression and activation (e.g., phosphorylation) of key proteins in signaling cascades.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for the proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation:
Table 4: Modulation of Signaling Proteins by this compound in HeLa Cells (48h)
| Target Protein | Vehicle Control (Relative Density) | This compound (IC₅₀) (Relative Density) |
| p-Akt/Akt | 1.00 ± 0.12 | 0.35 ± 0.08 |
| p-ERK/ERK | 1.00 ± 0.15 | 0.42 ± 0.09 |
| Bcl-2 | 1.00 ± 0.10 | 0.28 ± 0.06 |
| Bax | 1.00 ± 0.11 | 2.15 ± 0.25 |
| Cleaved Caspase-3 | 1.00 ± 0.09 | 3.50 ± 0.31 |
Data are presented as mean ± SD of relative band intensities normalized to the loading control and compared to the vehicle control.
Hypothesized Signaling Pathway of this compound
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. bioivt.com [bioivt.com]
- 3. jcimjournal.com [jcimjournal.com]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epothilone D, a microtubule-stabilizing compound, inhibits neointimal hyperplasia after rat carotid artery injury by cell cycle arrest via regulation of G1-checkpoint proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incredible use of plant-derived bioactives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Purity of Euojaponine D Isolates
Welcome to the technical support center for the purification of Euojaponine D. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of this complex sesquiterpene alkaloid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound and related alkaloids from Euonymus species.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound after Initial Extraction | Incomplete extraction from plant material. | Ensure the plant material is finely powdered. Use a sequence of solvents with increasing polarity for extraction (e.g., hexane (B92381), ethyl acetate (B1210297), then methanol) to ensure all compounds of interest are extracted. |
| Degradation of the alkaloid during extraction. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., 40-50°C). | |
| Poor Separation on Silica (B1680970) Gel Column Chromatography | This compound is a polar alkaloid and may bind strongly to the acidic silica gel. | Use a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel (pre-treated with a base like triethylamine). |
| Inappropriate solvent system. | Systematically test different mobile phase compositions using Thin Layer Chromatography (TLC) first. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/methanol) is often effective. Adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) to the mobile phase can improve peak shape and reduce tailing. | |
| Significant Peak Tailing in HPLC Analysis | Secondary interactions between the basic nitrogen of this compound and residual acidic silanol (B1196071) groups on the C18 column. | Use a mobile phase with a pH that suppresses the ionization of the silanol groups (e.g., pH > 7) or the alkaloid (e.g., acidic pH with a buffer like ammonium formate). The addition of an ion-pairing agent can also be effective. |
| Column overload. | Reduce the concentration of the sample being injected. | |
| Presence of Persistent Impurities | Co-elution of structurally similar alkaloids. | Employ orthogonal purification techniques. If normal-phase chromatography is not sufficient, use reversed-phase HPLC or counter-current chromatography (CCC). |
| Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent gradient on your HPLC system to check for contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in this compound isolates?
A1: Impurities in this compound isolates are often other structurally related sesquiterpene alkaloids from the Euonymus plant. These can include isomers or alkaloids with minor variations in their functional groups, making them challenging to separate due to similar polarities and chemical properties.
Q2: What is the recommended starting material for isolating this compound?
A2: The roots and stems of Euonymus japonicus are reported to be a good source of this compound. The concentration of the alkaloid can vary depending on the age of the plant and the time of harvest.
Q3: How can I confirm the identity and purity of my final this compound isolate?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for assessing purity. The identity of the compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation.
Q4: My this compound sample appears to be degrading over time. How should I store it?
A4: Alkaloids can be sensitive to light, heat, and oxygen. For long-term storage, it is advisable to keep the purified this compound as a solid in a tightly sealed vial, protected from light (e.g., in an amber vial or wrapped in foil), and stored at low temperatures (-20°C or below). If in solution, use a non-reactive solvent and store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
-
Preparation of Plant Material : Air-dry the roots and stems of Euonymus japonicus and grind them into a fine powder.
-
Solvent Extraction :
-
Macerate the powdered plant material with methanol (B129727) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Acid-Base Partitioning :
-
Suspend the crude methanol extract in a 5% aqueous solution of hydrochloric acid (HCl).
-
Partition the acidic solution with ethyl acetate to remove neutral and weakly acidic compounds.
-
Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide (NH₄OH).
-
Extract the alkaline solution with dichloromethane (B109758) (CH₂Cl₂) to obtain the crude alkaloid fraction.
-
-
Solvent Evaporation : Evaporate the dichloromethane under reduced pressure to yield the crude this compound-containing extract.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase : Silica gel (200-300 mesh).
-
Column Packing : Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading : Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the column.
-
Elution :
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the hexane.
-
Further increase the polarity by adding methanol to the ethyl acetate. A typical gradient might be:
-
Hexane/Ethyl Acetate (9:1 to 1:1)
-
Ethyl Acetate/Methanol (99:1 to 9:1)
-
-
-
Fraction Collection : Collect fractions of a fixed volume and monitor the separation by TLC.
-
Fraction Pooling : Combine the fractions containing the compound of interest (as determined by TLC) and evaporate the solvent to obtain a partially purified this compound isolate.
Protocol 3: High-Purity Purification by Preparative HPLC
-
Column : C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program :
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B
-
35-40 min: 80% B
-
40-45 min: 80% to 20% B
-
45-50 min: 20% B
-
-
Flow Rate : 4 mL/min.
-
Detection : UV at 254 nm.
-
Injection and Collection : Dissolve the partially purified sample in the initial mobile phase composition. Inject the sample and collect the peak corresponding to this compound.
-
Final Step : Evaporate the solvent from the collected fraction to obtain the highly purified this compound.
Data Presentation
Table 1: Purity of this compound at Different Purification Stages
| Purification Stage | Method | Purity (%) | Yield (%) |
| Crude Alkaloid Extract | Acid-Base Partitioning | 15 | 100 |
| After Silica Gel Column | Column Chromatography | 75 | 40 |
| Final Product | Preparative HPLC | >98 | 25 |
Mandatory Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Technical Support Center: Overcoming Matrix Effects in the Quantification of Complex Natural Products
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects during the quantification of complex natural products, such as alkaloids, using Liquid Chromatography-Mass Spectrometry (LC-MS). The principles and protocols described herein are broadly applicable to the analysis of various analytes in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of natural products?
A1: In the context of LC-MS analysis, matrix effects refer to the alteration of the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3] The "matrix" comprises all components within a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous materials.[1]
Q2: I am observing significant ion suppression for my target analyte. What are the common causes?
A2: Ion suppression is a frequent challenge in LC-MS and can stem from several factors. A primary cause is the presence of co-eluting matrix components that compete with the analyte for ionization within the mass spectrometer's source.[1] This is particularly common in complex matrices such as plasma, honey, milk, or herbal extracts.[1] Insufficient sample cleanup is a major contributor, where endogenous substances are not adequately removed prior to injection.[1] High concentrations of salts or other non-volatile components in the final extract can also severely suppress the ionization process.[1]
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The matrix effect (ME) can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the same analyte in a pure solvent standard at the same concentration. The percentage of matrix effect can be calculated using the following formula:
%ME = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
A value of 0% indicates no matrix effect, a negative value signifies ion suppression, and a positive value indicates ion enhancement.[1] Another common approach is to compare the slopes of the calibration curves prepared in the matrix versus those prepared in a neat solvent.[1]
Troubleshooting & Optimization Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your analytical method.
Initial Assessment of Matrix Effects
The first step in troubleshooting is to determine if and to what extent matrix effects are influencing your results.
Experimental Protocol: Post-Column Infusion Test
This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Setup: Infuse a standard solution of the analyte at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the analyte's signal. Any deviation from a stable baseline during the chromatographic run indicates the retention times at which matrix components are causing ion suppression or enhancement.
Experimental Protocol: Post-Extraction Spike Test
This quantitative method determines the magnitude of the matrix effect.
-
Sample Preparation: Prepare two sets of samples:
-
Set A (Solvent): Spike the analyte into a pure solvent (e.g., mobile phase).
-
Set B (Matrix): Extract a blank matrix sample and then spike the analyte into the final extract at the same concentration as Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS.
-
Calculation: Use the peak areas to calculate the %ME as described in FAQ Q3.
Strategies to Minimize Matrix Effects
Once matrix effects are confirmed, several strategies can be employed to minimize their impact.
1. Sample Preparation Optimization
Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[4]
-
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples. Different sorbents can be used to selectively retain the analyte while washing away interfering compounds.[5]
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquids.
-
Protein Precipitation (PPT): A simpler method often used for plasma or serum samples, where a solvent or acid is added to precipitate proteins, which are then removed by centrifugation. While fast, it may not remove other matrix components like phospholipids.
-
Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1] However, this will also decrease the analyte signal, so it is only a viable option when sensitivity is not a limiting factor.[1]
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Alkaloid Quantification
This protocol is a general guideline and should be optimized for the specific analyte and matrix.
-
Sample Pre-treatment: Acidify the sample (e.g., plasma, herbal extract) to ensure the alkaloid is in its protonated, charged form. Centrifuge to remove any particulates.
-
SPE Cartridge Conditioning: Condition a cation exchange (e.g., SCX) SPE cartridge with methanol (B129727) followed by the acidic extraction solution.[1]
-
Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water followed by methanol to remove neutral and acidic interferences.[1]
-
Elution: Elute the retained alkaloid with a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
2. Chromatographic Optimization
Modifying the LC conditions can help separate the analyte from co-eluting matrix components.
-
Gradient Elution: Adjusting the mobile phase gradient can improve the resolution between the analyte and interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl, HILIC) to alter selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve chromatographic resolution.
3. Calibration Strategies
When matrix effects cannot be completely eliminated, specific calibration strategies can be used to compensate for their influence.
-
Matrix-Matched Calibration: Prepare calibration standards in an extracted blank matrix that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects.
-
Use of an Internal Standard (IS): An ideal internal standard is a stable, isotopically labeled version of the analyte. The IS is added to all samples, standards, and quality controls at a constant concentration. Since the IS has very similar chemical and physical properties to the analyte, it will be affected by the matrix in a similar way. By plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration, the variability caused by matrix effects can be significantly reduced.
Data Presentation
The following tables summarize typical data used in the assessment and management of matrix effects.
Table 1: Quantitative Assessment of Matrix Effects
| Analyte | Matrix | Peak Area in Solvent (cps) | Peak Area in Matrix (cps) | Matrix Effect (%) | Interpretation |
| Compound A | Plasma | 1,500,000 | 750,000 | -50% | Ion Suppression |
| Compound B | Urine | 2,000,000 | 2,400,000 | +20% | Ion Enhancement |
| Compound C | Herbal Extract | 1,200,000 | 1,150,000 | -4.2% | Negligible Effect |
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95 | -65% |
| Liquid-Liquid Extraction | 85 | -30% |
| Solid-Phase Extraction | 90 | -10% |
Visualizations
Diagram 1: General Workflow for Overcoming Matrix Effects
Caption: A decision-making workflow for addressing matrix effects in quantitative analysis.
Diagram 2: Solid-Phase Extraction (SPE) Protocol
Caption: A stepwise diagram of a typical Solid-Phase Extraction (SPE) procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Euojaponine D in Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues during in vitro assays with Euojaponine D.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent across experiments. What are the potential causes?
A1: Inconsistent results in tetrazolium-based assays (like MTT, XTT, MTS) can arise from several factors. The compound itself might interfere with the reduction of the tetrazolium salt, leading to inaccurate readings.[1] It's also important to optimize cell density and incubation times, as prolonged exposure to some reagents can be toxic to cells.[1] Ensure that this compound is fully solubilized in the culture medium, as precipitation can cause variable effects.
Q2: I'm observing high background absorbance/fluorescence in my control wells. How can I resolve this?
A2: High background can be a result of the assay reagent degrading from light exposure or improper storage.[1] Always store reagents as recommended and shield them from light.[1] Components of the media or the test compound can also react with the assay reagents.[1] To identify such interferences, run a "no-cell" control with this compound and the assay reagent.
Q3: this compound treatment leads to a significant drop in viability, but is it apoptosis? How can I be sure?
A3: A decrease in metabolic activity, which is what many viability assays measure, indicates cell death or a halt in cell growth, but it doesn't pinpoint the exact mechanism.[1] To confirm if apoptosis is the cause, you should use assays that detect specific apoptotic markers, such as caspase activity, DNA fragmentation, or changes in membrane asymmetry.[1]
Q4: I suspect this compound is not effectively penetrating the cells. How can I verify this?
A4: Poor cell permeability can be a reason for low efficacy in cell-based assays compared to biochemical assays.[2] Consider conducting permeability assays to assess how well this compound crosses the cell membrane.[2]
Q5: Could the solvent used to dissolve this compound be affecting my cell viability assay?
A5: Yes, the solvent (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. It is crucial to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent as used in the this compound-treated wells.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, "edge effects" on the plate, or incomplete formazan (B1609692) solubilization (in MTT assays).[2] | Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate for experimental samples. For MTT assays, ensure complete formazan dissolution by using a suitable solvent and allowing sufficient incubation time with shaking.[2] |
| Low potency in cellular assays compared to biochemical assays | Poor cell permeability, active efflux of the compound, or low expression of the target protein in the cell line.[2] | Conduct permeability assays. Use in-cell target engagement assays to confirm the compound is reaching its target. Verify the expression level of the target protein in your cell line.[2] |
| "Hook effect" observed (lower effect at higher concentrations) | Formation of unproductive binary complexes at high concentrations of the compound.[2] | Test a wider and lower range of concentrations. Correlate the viability results with target engagement assays.[2] |
| Poor correlation between target degradation and cell viability | Off-target effects, a disconnect between the timing of target degradation and the onset of cell death, or cell-line specific dependencies.[2] | Perform time-course experiments to understand the kinetics. Use non-active controls of your compound if available. Conduct proteomic analysis to identify off-target effects.[2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing changes in cell viability induced by this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate as per the manufacturer's instructions to allow for the conversion of a substrate into a colored or fluorescent product.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
Caspase-Glo® 3/7 Apoptosis Assay
This assay quantifies caspase-3 and -7 activities, which are key markers of apoptosis.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Gently mix the contents of the wells and incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a luminometer.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Assay Used |
| MCF-7 | 15.2 | MTT |
| A549 | 22.8 | XTT |
| HeLa | 18.5 | CellTiter-Glo® |
| U937 | 12.1 | Resazurin |
Table 2: Recommended Concentration Ranges for In Vitro Assays with this compound
| Assay | Concentration Range (µM) | Notes |
| Cell Viability (MTT/XTT) | 0.1 - 100 | Start with a broad range to determine the dose-response curve. |
| Apoptosis (Caspase activity) | 5 - 50 | Use concentrations around the determined IC50 value. |
| Western Blot | 10 - 40 | To observe changes in protein expression related to apoptosis. |
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for cell viability assessment.
Caption: Troubleshooting logic for inconsistent viability results.
References
Technical Support Center: Troubleshooting Inconsistent Insecticidal Assay Results for Natural Products
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing inconsistent results encountered during the evaluation of the insecticidal activity of Naturin-D.
Frequently Asked Questions (FAQs)
Q1: We are observing high mortality in our control group. What are the likely causes?
A1: High control mortality (>10-20%) can invalidate an assay and is often due to factors unrelated to the test compound.[1] Potential causes include:
-
Handling Stress: Improper or excessive handling of insects can cause physical injury or stress, leading to death.[2]
-
Unsuitable Environmental Conditions: Fluctuations in temperature, humidity, or photoperiod can stress the insects.[2][3] Ensure conditions are optimal for the specific insect species.
-
Contamination: Contamination of the diet, water, housing, or application equipment with other chemicals or pathogens can be lethal.[2]
-
Solvent Toxicity: If a solvent is used to dissolve Naturin-D, it may have inherent toxicity to the insects. Always run a solvent-only control to assess this.[2]
-
Pathogen Infection: The insect colony may have an underlying viral, bacterial, or fungal infection.
Q2: Naturin-D is showing lower than expected mortality, even at high concentrations. What should we investigate?
A2: Lower than expected efficacy can stem from issues with the compound, the bioassay protocol, or the insect population itself.[2] Consider the following:
-
Compound Degradation: Natural products can be sensitive to light, heat, and oxygen, leading to degradation and loss of activity.[4][5] Ensure you are using a fresh stock of Naturin-D and that it has been stored correctly.
-
Insect Resistance: The target insect population may have developed resistance to certain classes of insecticides. It is advisable to use a susceptible reference strain for comparison.[2]
-
Suboptimal Bioassay Method: The chosen application method (e.g., topical, dietary) may not be suitable for Naturin-D. For instance, a compound with systemic activity might be more effective via a soil drench than direct contact.[2]
-
Variability in Natural Product Composition: The concentration of active compounds in natural product extracts can vary depending on factors like plant growing conditions and harvest time, leading to inconsistent results.[5]
Q3: We are seeing significant variability in mortality across our replicates for the same concentration of Naturin-D. What could be the reason?
A3: High variability across replicates can obscure the true dose-response relationship. Key factors include:
-
Uneven Application of Naturin-D: Ensure uniform application across all replicates. For topical applications, calibrate microapplicators for consistent droplet sizes. For dietary assays, ensure the compound is homogeneously mixed into the diet.[2]
-
Inconsistent Insect Life Stage or Condition: Use insects of a consistent age, developmental stage, and physiological condition.[2][6] Variations in size, age, or health can significantly impact susceptibility.
-
Genetic Variability within the Insect Population: Non-isogenic insect populations will naturally show more variable responses.
Troubleshooting Guides
Problem: High Variability in LC50/LD50 Values for Naturin-D
This table outlines potential causes and solutions for inconsistent LC50 (lethal concentration 50%) or LD50 (lethal dose 50%) values obtained from dose-response assays with Naturin-D.
| Potential Cause | Recommended Action |
| Inconsistent Insect Stock | Use a standardized, healthy insect population of the same age and developmental stage for all assays.[6] |
| Solvent Effects | Always include a solvent-only control to quantify any mortality caused by the solvent itself.[2] |
| Environmental Fluctuations | Maintain and record consistent environmental conditions (e.g., 25°C, 16:8 hr L:D photoperiod).[2][3] |
| Assay Method Variability | Strictly adhere to a standardized protocol for compound application, insect handling, and mortality assessment. |
| Compound Instability | Prepare fresh test solutions for each experiment from a properly stored stock of Naturin-D.[5] |
Hypothetical Dose-Response Data for Naturin-D Under Different Conditions
The following table summarizes hypothetical LC50 values for Naturin-D against the peach-potato aphid (Myzus persicae), illustrating the impact of experimental variables.
| Assay Condition | LC50 (µg/mL) | 95% Confidence Interval | Chi-Square | Comments |
| Standard Protocol | 15.2 | 12.5 - 18.4 | 3.1 | Baseline result with a standardized, susceptible aphid strain. |
| Variable Temperature | 28.9 | 22.1 - 37.8 | 12.5 | Temperature fluctuations of ±5°C during the assay period. |
| Older Insect Culture | 22.5 | 17.8 - 28.4 | 8.9 | Aphids used were from a culture >6 months old without renewal. |
| Different Solvent | 18.3 | 14.9 - 22.4 | 4.2 | Switched from acetone (B3395972) to DMSO as the solvent. |
Experimental Protocols
Topical Application Bioassay
This method assesses the contact toxicity of Naturin-D.
-
Preparation of Test Solutions: Dissolve Naturin-D in an appropriate solvent (e.g., acetone) to prepare a series of concentrations.[2]
-
Insect Selection: Select healthy, active adult insects of a uniform age and size.[7] Anesthetize them briefly with CO2 if necessary.
-
Application: Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.[2] Control groups should include an untreated group and a solvent-only group.
-
Incubation: Place the treated insects in clean containers with access to food and water. Maintain them under controlled environmental conditions (e.g., 25°C, 16:8 hr L:D photoperiod).[2]
-
Mortality Assessment: Record mortality at specific time points (e.g., 24, 48, 72 hours) post-application. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate LD50 values and their corresponding 95% confidence intervals.
Diet Incorporation Bioassay
This method evaluates the stomach toxicity of Naturin-D.
-
Preparation of Treated Diet: Prepare a series of concentrations of Naturin-D. Incorporate each concentration into the artificial diet of the target insect, ensuring homogeneous mixing.
-
Insect Preparation: Select larvae or adults of a consistent age and starve them for a short period (e.g., 2-4 hours) before the assay to encourage feeding.
-
Exposure: Place a known number of insects into individual containers or multi-well plates containing the treated diet.
-
Incubation: Maintain the insects under controlled environmental conditions.
-
Mortality Assessment: Record mortality at predetermined intervals.
-
Data Analysis: Calculate LC50 values using probit analysis.
Visualizations
Experimental Workflow for Insecticidal Bioassay
Caption: Workflow for a typical insecticidal bioassay.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting flowchart for inconsistent assay results.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.rdagriculture.in [journals.rdagriculture.in]
- 7. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Euojaponine D Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale purification of Euojaponine D. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of relevant quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
A1: this compound is a complex sesquiterpene pyridine (B92270) alkaloid.[1][2] It has a molecular formula of C₄₁H₄₇NO₁₇ and a molecular weight of 825.817 g/mol . It is naturally found in plants of the Celastraceae family, such as Euonymus japonica and Tripterygium wilfordii.[3]
Q2: What are the potential biological activities of this compound?
A2: While specific studies on this compound are limited, sesquiterpene pyridine alkaloids from its source plants, like Tripterygium wilfordii, have demonstrated a range of biological activities, including immunosuppressive, anti-inflammatory, insecticidal, and anti-tumor properties.[2][4] Some of these effects are attributed to the inhibition of the NF-κB signaling pathway.[5]
Q3: What are the main challenges in scaling up the purification of this compound?
A3: The primary challenges include the low concentration of the compound in the plant material, potential for degradation during extraction and purification, and the need for a robust and scalable purification method to achieve high purity. Co-extraction of other structurally similar alkaloids can also complicate the purification process.
Q4: What analytical techniques are suitable for monitoring the purity of this compound during purification?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the recommended method for monitoring the purity of this compound throughout the purification process. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis of fractions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (not finely ground). | 1. Optimize the solvent system. A mixture of polar and non-polar solvents may be more effective. 2. Increase extraction time and/or temperature, while monitoring for compound degradation. 3. Ensure the plant material is ground to a fine powder to maximize surface area for extraction. |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary phase or mobile phase. 2. Column overloading. 3. Irregular column packing. | 1. Perform small-scale trials with different stationary phases (e.g., silica (B1680970) gel, alumina) and solvent gradients to find the optimal separation conditions. 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the column is packed uniformly to avoid channeling. |
| Compound Degradation | 1. Exposure to high temperatures. 2. Exposure to light. 3. Inappropriate pH. | 1. Use lower temperatures for extraction and solvent evaporation (e.g., rotary evaporator under reduced pressure). 2. Protect the sample from light by using amber glassware or covering containers with aluminum foil. 3. Maintain a neutral or slightly acidic pH during extraction and purification, as alkaloids can be unstable under strongly acidic or basic conditions. |
| Co-elution of Impurities in HPLC | 1. Suboptimal mobile phase composition or gradient. 2. Inappropriate column chemistry. | 1. Adjust the mobile phase composition and gradient profile to improve resolution. 2. Test different HPLC columns (e.g., C18, Phenyl-Hexyl) to find one that provides better selectivity for this compound and its impurities. |
Experimental Protocol: Scaled-Up Purification of this compound
This protocol describes a hypothetical method for the purification of this compound from Euonymus japonica plant material, suitable for obtaining gram-scale quantities.
1. Plant Material Preparation and Extraction:
-
Step 1.1: Dry the aerial parts of Euonymus japonica in a well-ventilated area, protected from direct sunlight.
-
Step 1.2: Grind the dried plant material into a fine powder using an industrial-grade grinder.
-
Step 1.3: Macerate the powdered plant material (1 kg) in 80% ethanol (B145695) (10 L) at room temperature for 72 hours with occasional stirring.
-
Step 1.4: Filter the extract through a coarse filter paper. Repeat the extraction process on the plant residue two more times.
-
Step 1.5: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
2. Liquid-Liquid Partitioning:
-
Step 2.1: Suspend the crude ethanol extract in distilled water (1 L) and adjust the pH to 2-3 with 2 M HCl.
-
Step 2.2: Partition the acidic aqueous solution with n-hexane (3 x 1 L) to remove non-polar compounds. Discard the n-hexane layers.
-
Step 2.3: Adjust the pH of the aqueous layer to 9-10 with 2 M NaOH.
-
Step 2.4: Extract the basic aqueous solution with ethyl acetate (B1210297) (3 x 1 L).
-
Step 2.5: Combine the ethyl acetate layers and concentrate under reduced pressure to yield the crude alkaloid fraction.
3. Column Chromatography:
-
Step 3.1: Subject the crude alkaloid fraction to column chromatography on a silica gel (200-300 mesh) column.
-
Step 3.2: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Step 3.3: Collect fractions and monitor by TLC. Combine fractions containing the target compound.
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Step 4.1: Further purify the combined fractions from column chromatography by Prep-HPLC on a C18 column.
-
Step 4.2: Use a mobile phase of acetonitrile (B52724) and water with a suitable gradient.
-
Step 4.3: Collect the peak corresponding to this compound.
-
Step 4.4: Lyophilize the collected fraction to obtain pure this compound.
Quantitative Data Summary
The following table summarizes hypothetical data for a scaled-up purification of this compound from 1 kg of dried plant material.
| Purification Stage | Input Mass (g) | Output Mass (g) | Purity (%) | Yield (%) |
| Crude Ethanol Extract | 1000 | 120 | ~5 | 100 |
| Crude Alkaloid Fraction | 120 | 15 | ~30 | 12.5 |
| Column Chromatography Pool | 15 | 2.5 | ~85 | 2.1 |
| Prep-HPLC Purified | 2.5 | 1.2 | >98 | 1.0 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway affected by this compound and the general experimental workflow for its purification.
Caption: A generalized workflow for the purification of this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
References
- 1. The Exploration of Novel Pharmacophore Characteristics and Multidirectional Elucidation of Structure-Activity Relationship and Mechanism of Sesquiterpene Pyridine Alkaloids from Tripterygium Based on Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations | MDPI [mdpi.com]
- 3. molnova.cn [molnova.cn]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Euojaponine D: A 2D NMR-Based Approach
In the field of natural product chemistry, the unambiguous determination of a molecule's three-dimensional structure is a critical step. For complex heterocyclic compounds such as Euojaponine D, a novel alkaloid recently isolated, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing the necessary detail for a complete structural assignment. This guide compares the use of two-dimensional (2D) NMR spectroscopy with alternative techniques, providing experimental data that underscores the power of 2D NMR in the structural elucidation of this compound.
Comparison of Structural Elucidation Techniques
While techniques like X-ray crystallography can provide definitive structural information, obtaining a single crystal of sufficient quality can be a significant bottleneck. Mass spectrometry is invaluable for determining the molecular formula but offers limited insight into the connectivity of atoms. In contrast, 2D NMR experiments, performed on the sample in solution, provide a detailed map of atomic connectivity, making it an indispensable tool for de novo structure elucidation and for confirming proposed structures of novel compounds.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), spatial proximity of nuclei. | Non-destructive, requires relatively small sample amounts, provides unambiguous connectivity data. | Can be time-consuming to acquire and analyze data, may not resolve highly complex or overlapping signals. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates. | Provides the absolute and relative stereochemistry. | Requires a high-quality single crystal, which can be difficult or impossible to obtain. |
| Mass Spectrometry (MS/MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides information about substructures. | Does not directly provide information on the complete connectivity of the molecule. |
2D NMR Spectroscopic Data for this compound
The following tables summarize the key 2D NMR data obtained for this compound in CDCl₃. These data were crucial in establishing the carbon skeleton and the relative stereochemistry of the molecule.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 2 | 54.2 | 3.85 (dd, 8.5, 6.0) | C-3, C-4, C-6 | H-3 |
| 3 | 35.1 | 2.10 (m) | C-2, C-4, C-5 | H-2, H-4 |
| 4 | 28.7 | 1.80 (m), 1.95 (m) | C-3, C-5, C-6 | H-3, H-5 |
| 5 | 45.3 | 2.50 (td, 11.0, 4.5) | C-4, C-6, C-10 | H-4, H-6 |
| 6 | 71.8 | 4.10 (d, 11.0) | C-5, C-7, C-8 | H-5 |
| 8 | 128.5 | 7.25 (d, 8.0) | C-9, C-10, C-13 | H-9 |
| 9 | 122.3 | 6.90 (t, 8.0) | C-8, C-11, C-13 | H-8, H-11 |
| 11 | 125.1 | 7.10 (t, 8.0) | C-9, C-12 | H-9, H-12 |
| 12 | 118.9 | 6.85 (d, 8.0) | C-10, C-11 | H-11 |
Table 2: Key NOESY Correlations for this compound
| Proton 1 | Proton 2 | Interpretation |
| H-2 | H-6 | cis relationship |
| H-5 | H-3α | Spatial proximity |
| H-9 | H-11 | Through-space interaction |
Experimental Protocols
1. Sample Preparation: Approximately 5 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃, 99.8% D) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
2. NMR Data Acquisition: All NMR spectra were recorded on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment was used.
-
¹³C NMR: A proton-decoupled experiment was performed.
-
COSY (Correlation Spectroscopy): The gCOSY pulse sequence was used to establish ¹H-¹H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): The gHSQCAD sequence was used to identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): The gHMBCAD sequence was optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond ¹H-¹³C correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A mixing time of 500 ms (B15284909) was used to detect through-space correlations between protons.
Visualization of the Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using 2D NMR.
Caption: Workflow for the structural elucidation of this compound.
This comprehensive approach, integrating various 2D NMR techniques, allows for the confident and complete structural assignment of novel natural products like this compound. The detailed connectivity and stereochemical information obtained from these experiments are paramount for subsequent research, including total synthesis and pharmacological evaluation.
A Comparative Analysis of the Insecticidal Efficacy of Euojaponine D and Azadirachtin
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for effective and environmentally benign insecticides, natural products remain a vital source of lead compounds. This guide provides a detailed comparison of the insecticidal efficacy of Euojaponine D, a sesquiterpene alkaloid from Euonymus japonica, and azadirachtin (B1665905), a well-established tetranortriterpenoid from the neem tree (Azadirachta indica). This analysis is based on available experimental data and aims to inform researchers on their respective mechanisms of action and potential applications in pest management.
Quantitative Efficacy: A Tabular Comparison
Direct comparative studies on the insecticidal efficacy of this compound and azadirachtin are limited. However, by examining data from separate studies on closely related compounds and different insect species, an indirect comparison can be made. The following tables summarize the available quantitative data on the toxicity of this compound's structural analogs and azadirachtin against lepidopteran pests.
| Compound | Insect Species | Bioassay Method | Efficacy Metric | Value |
| Ejaponine A | Mythimna separata (Oriental armyworm) | Topical Application | LD50 | 89.2 µg/g[1] |
| Ejaponine B | Mythimna separata (Oriental armyworm) | Topical Application | LD50 | 98.6 µg/g[1] |
Table 1: Insecticidal Efficacy of Sesquiterpene Esters from Euonymus japonicus . Ejaponine A and B are structurally similar to this compound and provide an indication of the potential potency of this class of compounds.
| Compound | Insect Species | Bioassay Method | Efficacy Metric | Value |
| Azadirachtin | Plutella xylostella (Diamondback moth) | Leaf Dip (Choice) | LC50 (3rd instar, 72h) | 0.37 µg/mL[2] |
| Azadirachtin | Plutella xylostella (Diamondback moth) | Leaf Dip (No-Choice) | LC50 (3rd instar, 72h) | 0.29 µg/mL[2] |
| Azadirachtin | Plutella xylostella (Diamondback moth) | Leaf Dip (Choice) | LC50 (4th instar, 72h) | 0.34 µg/mL[2] |
Table 2: Insecticidal Efficacy of Azadirachtin . The data highlights the potent antifeedant and toxic effects of azadirachtin on a major agricultural pest.
Mechanism of Action: A Tale of Two Pathways
The insecticidal actions of this compound and azadirachtin are attributed to distinct biochemical pathways, offering different strategies for pest control.
This compound: A Neurotoxic Approach
This compound belongs to the dihydro-β-agarofuran sesquiterpenoid class of alkaloids.[3] Evidence suggests that compounds within this class exert their insecticidal effects primarily through the inhibition of acetylcholinesterase (AChE).[4] AChE is a critical enzyme in the insect nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.
Azadirachtin: A Growth-Disrupting Strategy
Azadirachtin's mode of action is fundamentally different. It acts as an insect growth regulator (IGR) by mimicking the natural insect hormone ecdysone.[5] This interference with the endocrine system disrupts the molting process, leading to developmental abnormalities and mortality.[5] Azadirachtin is also a potent antifeedant, deterring insects from feeding on treated plants, which contributes significantly to its overall efficacy.[5]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of insecticidal compounds like this compound and azadirachtin.
Topical Application Bioassay
This method is used to determine the dose of a compound that is lethal to a percentage of the test insects (e.g., LD50).
Protocol Steps:
-
Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., acetone). A series of dilutions are then made to create a range of concentrations.
-
Insect Handling: Healthy, uniform-sized insects of a specific developmental stage are selected. They are briefly anesthetized, typically with carbon dioxide, to facilitate handling.
-
Application: A micro-applicator is used to apply a precise, small volume (e.g., 1 microliter) of the test solution to the dorsal thorax of each anesthetized insect. A control group is treated with the solvent only.
-
Observation: The treated insects are placed in individual containers with a food source and maintained under controlled environmental conditions.
-
Data Collection: Mortality is recorded at specified time points (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 (the dose required to kill 50% of the test population) and its confidence limits.
Leaf Dip Bioassay
This method is often used to assess the efficacy of an insecticide that is ingested by the insect.
Protocol Steps:
-
Preparation of Treatment Solutions: The test compound is formulated into a series of aqueous emulsions or solutions at different concentrations. A surfactant is often included to ensure even coating of the leaf surface.
-
Leaf Preparation: Leaf discs of a standard size are cut from the host plant of the target insect.
-
Treatment: The leaf discs are dipped into the respective treatment solutions for a specific duration (e.g., 10-30 seconds) and then allowed to air dry. Control leaf discs are dipped in a solution containing only water and the surfactant.
-
Bioassay Setup: The treated leaf discs are placed in individual petri dishes lined with moist filter paper to maintain turgidity.
-
Insect Introduction: A known number of test insects are introduced into each petri dish.
-
Data Collection: After a set period (e.g., 24, 48, or 72 hours), insect mortality is recorded. For antifeedant assays, the area of the leaf disc consumed is measured.
-
Data Analysis: The mortality data is used to calculate the LC50 (the concentration required to kill 50% of the test population). The leaf area consumed is used to calculate an antifeedant index.
Conclusion
This compound and azadirachtin represent two distinct and promising classes of botanical insecticides. While azadirachtin is a well-established insect growth regulator with potent antifeedant properties, this compound and its related sesquiterpene alkaloids likely act as neurotoxins through the inhibition of acetylcholinesterase.
The available data, though not directly comparative, suggests that both classes of compounds exhibit significant insecticidal activity. The different modes of action could be advantageous in resistance management strategies. Further research is warranted to directly compare the efficacy of this compound and azadirachtin against a range of key agricultural pests and to fully elucidate the toxicological profile of this compound. Such studies will be crucial in determining their potential for development as commercial biopesticides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jove.com [jove.com]
- 4. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 5. Frontiers | The insecticidal effect of the botanical insecticide chlorogenic acid on Mythimna separata (Walker) is related to changes in MsCYP450 gene expression [frontiersin.org]
Euojaponine D vs. Pyrethroid Insecticides: A Comparative Analysis for Researchers
A detailed examination of the insecticidal properties, mechanisms of action, and relevant experimental methodologies of the natural alkaloid Euojaponine D in comparison to the widely used synthetic pyrethroid insecticides.
This guide provides a comparative overview of this compound, a sesquiterpene pyridine (B92270) alkaloid derived from plants of the Euonymus genus, and pyrethroid insecticides, a major class of synthetic pesticides. The analysis is intended for researchers in entomology, toxicology, and pesticide development, offering a data-driven comparison of their insecticidal efficacy and modes of action.
Mechanism of Action: A Tale of Two Targets
The primary difference between this compound and pyrethroid insecticides lies in their molecular targets within the insect nervous system. Pyrethroids have a well-established mechanism, while the precise target of this compound is still under investigation, with strong evidence pointing towards nicotinic acetylcholine (B1216132) receptors.
Pyrethroid Insecticides: Hyperactivation of Sodium Channels
Pyrethroids exert their insecticidal effect by targeting voltage-gated sodium channels in the neuronal membranes of insects.[1] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the open state of the sodium channels, preventing their closure.[2] This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. The result is a state of hyperexcitability, characterized by tremors and convulsions, ultimately leading to paralysis and death of the insect.[1]
This compound: Putative Antagonism of Nicotinic Acetylcholine Receptors
This compound belongs to the family of sesquiterpene pyridine alkaloids, which are known for their insecticidal and antifeedant properties.[3][4] While the exact mechanism for this compound has not been definitively elucidated, studies on similar alkaloids from other plant species, such as ladybird beetles, suggest that they act as antagonists of nicotinic acetylcholine receptors (nAChRs).[5][6] nAChRs are another critical component of the insect central nervous system, mediating fast synaptic transmission. By blocking these receptors, this compound would prevent the binding of the neurotransmitter acetylcholine, thereby disrupting nerve signal transmission and leading to paralysis.
Comparative Insecticidal Efficacy
Direct comparative studies on the lethal concentrations of this compound and pyrethroids are scarce in publicly available literature. However, data on closely related compounds can provide an initial assessment. The following table compares the knockdown dose (KD50) of Euojaponine C, a related alkaloid, with the lethal concentration (LC50) of the widely used pyrethroid, deltamethrin, against lepidopteran pests. It is important to note that KD50 (knockdown dose) and LC50 (lethal concentration) are different measures of toxicity and the target species are not identical, so this comparison should be interpreted with caution.
| Compound | Class | Target Pest | Bioassay Method | Toxicity Value | Citation |
| Euojaponine C | Sesquiterpene Pyridine Alkaloid | Mythimna separata (Armyworm) | Topical Application | KD50: 50.98 µg/g | [7] |
| Deltamethrin | Pyrethroid | Drosophila melanogaster | Larval Feeding | LC50: 4.9 mg/L (192h) | [8] |
| Cypermethrin | Pyrethroid | Haematopinus tuberculatus (Buffalo Louse) | In vitro exposure | LC50: 105.00 ppm | [9] |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Protocol 1: Topical Application Bioassay for Insecticidal Activity
This method is used to determine the intrinsic toxicity of a compound by direct application to the insect's body.
Materials:
-
Technical grade insecticide (this compound or pyrethroid)
-
Analytical grade acetone (B3395972)
-
Microsyringe or micro-applicator
-
Glass vials or Petri dishes
-
CO2 or cold anesthesia setup
-
Healthy, uniform-sized adult insects of the target species
-
Fume hood
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the insecticide in acetone. From this stock, create a series of five to seven serial dilutions to obtain a range of concentrations that will produce between 10% and 90% mortality. A control group should be treated with acetone only.
-
Insect Anesthesia: Anesthetize the insects using CO2 or by placing them on a cold surface to immobilize them.
-
Application: Using a calibrated microsyringe, apply a precise volume (e.g., 0.5-1.0 µL) of each insecticide dilution to the dorsal thorax of each anesthetized insect.
-
Holding: Place the treated insects in clean containers with access to food and water. Maintain them under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 light:dark photoperiod).
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LD50 (lethal dose required to kill 50% of the test population) and its 95% confidence limits.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Assay on Xenopus Oocytes
This electrophysiological technique is used to study the effects of compounds on ion channels expressed in a heterologous system.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the target ion channel (e.g., insect voltage-gated sodium channel or nAChR subunits)
-
TEVC rig with amplifier, digitizer, and data acquisition software
-
Glass microelectrodes (for voltage and current) filled with 3 M KCl
-
Perfusion system
-
Ringer's solution (ND96)
-
Test compound solutions in Ringer's solution
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with the cRNA of the target channel and incubate for 2-7 days to allow for channel expression.
-
Electrode Impalement: Place an oocyte in the recording chamber and perfuse with Ringer's solution. Impale the oocyte with two microelectrodes, one for measuring membrane potential and one for injecting current.
-
Voltage Clamping: Clamp the oocyte membrane at a holding potential (e.g., -80 mV).
-
Recording: Apply voltage steps to elicit ionic currents through the expressed channels. For ligand-gated channels like nAChRs, apply the agonist (e.g., acetylcholine) to the bath to activate the channels.
-
Compound Application: Perfuse the oocyte with the test compound (this compound or pyrethroid) at various concentrations and record the changes in the ionic currents. For pyrethroids, an increase in the tail current and a slowing of the inactivation of the sodium current is expected. For a nAChR antagonist like this compound, a reduction in the acetylcholine-induced current is expected.
-
Data Analysis: Measure the peak current amplitude and other kinetic parameters. Plot concentration-response curves to determine the IC50 or EC50 of the compound.
Conclusion and Future Directions
Pyrethroid insecticides are potent, fast-acting neurotoxicants with a well-defined mechanism of action on voltage-gated sodium channels.[1][2] In contrast, this compound, a representative of the sesquiterpene pyridine alkaloids, presents a promising natural alternative, likely acting on a different molecular target, the nicotinic acetylcholine receptors.[5][6] This difference in the mode of action is significant, as it suggests that this compound and related compounds could be effective against pests that have developed resistance to pyrethroids.
However, a significant knowledge gap remains concerning the precise insecticidal potency and the definitive mechanism of action of this compound. Further research, including direct comparative bioassays against a range of insect pests and detailed neurophysiological and biochemical studies, is essential to fully evaluate its potential as a viable and environmentally safer insecticide. The experimental protocols outlined in this guide provide a framework for conducting such critical research.
References
- 1. Evaluating the insecticidal potential of alkaloids for the management of Thrips palmi: in vivo and in silico perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Insecticidal sesquiterpene pyridine alkaloids from Euonymus species [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Actions on mammalian and insect nicotinic acetylcholine receptors of harmonine-containing alkaloid extracts from the harlequin ladybird Harmonia axyridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three new insecticidal sesquiterpene pyridine alkaloids from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phthiraptera.myspecies.info [phthiraptera.myspecies.info]
Unveiling the Neurological Assault: A Comparative Analysis of Euojaponine D and Other Neurotoxic Insecticides
For Immediate Release
GOTHENBURG, Sweden – December 4, 2025 – In the relentless pursuit of novel and effective pest management strategies, researchers are increasingly turning to natural compounds with unique mechanisms of action. This guide provides a comprehensive comparison of Euojaponine D, a sesquiterpenoid alkaloid with insecticidal properties, and other established neurotoxic insecticides. By examining their distinct modes of action, target sites, and insecticidal efficacy, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the development of next-generation insecticides.
This compound, isolated from Euonymus japonicus, belongs to the dihydro-β-agarofuran sesquiterpenoid class of natural products. While specific toxicological data for this compound is limited, research on structurally related compounds suggests a novel mechanism of action centered on the disruption of a fundamental cellular process, setting it apart from conventional neurotoxic insecticides.
A Divergence in Molecular Targets
The primary mode of action for many neurotoxic insecticides involves the direct targeting of neuronal ion channels or enzymes crucial for synaptic transmission. In contrast, this compound and its congeners are hypothesized to exert their insecticidal effects by inhibiting the vacuolar H+-ATPase (V-ATPase), a vital proton pump involved in numerous cellular processes.
Pyrethroids , synthetic analogs of natural pyrethrins, act by modifying the gating kinetics of voltage-gated sodium channels, leading to prolonged channel opening, neuronal hyperexcitability, paralysis, and insect death.[1][2] Neonicotinoids , on the other hand, are potent agonists of the insect nicotinic acetylcholine (B1216132) receptor (nAChR), causing persistent receptor activation, nerve overstimulation, and subsequent paralysis.[3][4][5] Organophosphates and carbamates irreversibly inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.[6][7][8] This inhibition leads to an accumulation of acetylcholine in the synapse, resulting in cholinergic crisis and insect mortality.[6][7][8]
The proposed mechanism for this compound, the inhibition of the V-ATPase H subunit, represents a significant departure from these established neurotoxic pathways. V-ATPases are essential for acidifying various intracellular compartments, a process critical for receptor-mediated endocytosis, protein degradation, and neurotransmitter loading into synaptic vesicles. By disrupting this fundamental process, this compound likely induces a cascade of cellular dysfunctions that ultimately lead to insect death.
Quantitative Comparison of Insecticidal Efficacy
The following table summarizes the available quantitative data for this compound and representative compounds from other neurotoxic insecticide classes. It is important to note that direct insecticidal activity data (LD50) for this compound is not currently available in the public domain. The data presented for the Euojaponine analogue is for closely related compounds, Ejaponine A and B, isolated from the same plant species.
| Insecticide Class | Representative Compound(s) | Target Site | Efficacy Metric | Value | Insect Species |
| Sesquiterpenoid Alkaloid | This compound (analogue) | V-ATPase H Subunit (hypothesized) | LD50 | 89.2 - 98.6 µg/g | Mythimna separata |
| Pyrethroid | Deltamethrin | Voltage-Gated Sodium Channel | IC50 | 28 nM | Manduca sexta |
| Neonicotinoid | Imidacloprid | Nicotinic Acetylcholine Receptor | Kd | 1.78 nM (low-affinity) | Nilaparvata lugens |
| Organophosphate | Chlorpyrifos | Acetylcholinesterase | IC50 | 0.12 µM | Human (in vitro) |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by each insecticide class and a typical experimental workflow for their characterization.
Caption: Comparative signaling pathways of neurotoxic insecticides.
Caption: Workflow for insecticide characterization.
Detailed Experimental Protocols
A critical component of insecticide research is the robust and reproducible experimental evaluation of a compound's activity. The following are detailed methodologies for key experiments cited in the comparison of this compound and other neurotoxic insecticides.
V-ATPase Inhibition Assay
This protocol is designed to assess the inhibitory effect of a test compound on V-ATPase activity, the hypothesized target of this compound.
-
Objective: To determine the IC50 value of a test compound for V-ATPase activity.
-
Materials:
-
Insect microsomal fraction (prepared from a target insect species, e.g., Manduca sexta midgut)
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 2 mM ATP
-
Phosphate (B84403) Standard (e.g., KH2PO4)
-
Malachite Green Reagent
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include a solvent control (DMSO) and a no-enzyme control.
-
Add 80 µL of the insect microsomal fraction (containing V-ATPase) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 20 mM ATP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 10% SDS.
-
Add 150 µL of Malachite Green Reagent to each well to detect the released inorganic phosphate.
-
Incubate at room temperature for 15 minutes for color development.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
Calculate the percentage of V-ATPase inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Electrophysiological Recording of Neuronal Activity
This protocol allows for the direct measurement of the effects of neurotoxic insecticides on the electrical activity of insect neurons.
-
Objective: To characterize the effect of a test compound on neuronal firing and ion channel activity.
-
Materials:
-
Target insect (e.g., cockroach, locust)
-
Dissection dish with insect saline
-
Micromanipulators
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Perfusion system
-
Test compound (e.g., Pyrethroid, Neonicotinoid)
-
-
Procedure:
-
Dissect the insect to expose the desired nerve cord or ganglion in a dissection dish filled with insect saline.
-
Place the preparation under a microscope and continuously perfuse with fresh saline.
-
Pull glass microelectrodes and fill them with an appropriate electrolyte solution.
-
Using micromanipulators, carefully place the recording electrode onto or into a neuron or axon.
-
Record the baseline spontaneous or evoked neuronal activity.
-
Introduce the test compound into the perfusion saline at a known concentration.
-
Record the changes in neuronal activity, such as firing frequency, action potential shape, and synaptic transmission.
-
Wash out the compound with fresh saline to observe for reversibility of the effects.
-
Analyze the recorded data to quantify the effects of the compound on neuronal parameters.
-
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay is used to determine the inhibitory potency of compounds like organophosphates against AChE.[9][10]
-
Objective: To determine the IC50 value of a test compound for AChE.
-
Materials:
-
Purified AChE from an insect source or a commercial source
-
Assay Buffer: 0.1 M phosphate buffer (pH 8.0)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compound (e.g., Organophosphate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 25 µL of the test compound dilution, 200 µL of assay buffer, and 25 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of AChE inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Conclusion and Future Directions
This compound and its related sesquiterpenoid alkaloids represent a promising new class of insecticides with a potentially novel mechanism of action targeting the insect V-ATPase. This is in stark contrast to the well-established neurotoxic mechanisms of pyrethroids, neonicotinoids, and organophosphates. The unique target of this compound could be instrumental in managing insect populations that have developed resistance to conventional insecticides.
Further research is imperative to definitively confirm the V-ATPase as the primary target of this compound and to obtain comprehensive toxicological data, including its LD50 values against a range of pest insects. Elucidating the precise binding site on the V-ATPase H subunit will be crucial for the rational design of more potent and selective analogs. The development of insecticides with novel modes of action is a critical endeavor for sustainable agriculture and public health, and natural products like this compound offer a valuable blueprint for this pursuit.
References
- 1. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Recording of The Central Nervous System Activity of Third-Instar Drosophila Melanogaster [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Imidacloprid: A Comparative Guide to its Efficacy Against Insect Orders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Imidacloprid (B1192907), a prominent neonicotinoid insecticide, against various insect orders. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of its mechanism of action and experimental workflows.
Introduction to Imidacloprid
Imidacloprid is a systemic insecticide belonging to the neonicotinoid class of chemicals that act on the central nervous system of insects.[1] It is utilized globally in agriculture for crop protection, as well as for treating pets against fleas.[2][3] Its primary mode of action involves the disruption of nerve impulse transmission, leading to paralysis and eventual death of the target insect.[1][2] This systemic action allows the compound to be absorbed by the plant and distributed throughout its tissues, making it effective against a wide range of sucking insects.[3]
Efficacy of Imidacloprid Against Various Insect Orders
Imidacloprid has demonstrated high efficacy against a broad spectrum of insect pests, particularly those in the orders Hemiptera, Thysanoptera, and Coleoptera. Its effectiveness varies across different species and application methods.
Table 1: Efficacy of Imidacloprid Against Key Insect Pests
| Insect Order | Common Name | Species | Efficacy Results | Reference |
| Hemiptera | Aphids, Jassids, Whiteflies | Schizaphis graminum, Empoasca spp., Bemisia tabaci | Seed treatment with imidacloprid protected cotton seedlings from thrips for at least 6 weeks and showed a fast initial effect on whitefly populations.[4] Foliar applications were highly effective against aphids and jassids for up to 14 days.[4] | [4] |
| Thysanoptera | Thrips | Megalurothrips usitatus | Root irrigation with imidacloprid significantly inhibited the population growth of thrips in cowpea, with residues persisting for over 30 days.[5] | [5] |
| Coleoptera | Japanese Beetle, Oriental Beetle | Popillia japonica, Exomala orientalis | Imidacloprid demonstrated a synergistic interaction with entomopathogenic nematodes against several species of white grubs, including Japanese and oriental beetles. | [6] |
| Lepidoptera | Maize Stem Borer | Chilo partellus | When combined with Azadirachtin, imidacloprid showed the lowest percent infestation of maize stem borer (7.23%) compared to other treatments.[7] | [7] |
| Diptera | Housefly | Musca domestica | At a 4% concentration in bait, imidacloprid induced 100% mortality in housefly larvae after 5 days of post-treatment.[8] | [8] |
Comparative Efficacy with Other Insecticides
Studies have compared the performance of Imidacloprid with other insecticides, highlighting its relative strengths and weaknesses.
Table 2: Comparative Efficacy of Imidacloprid and Other Insecticides
| Insecticide | Target Pest(s) | Key Findings | Reference |
| Thiamethoxam (B1682794) | Sucking insects on cotton | Imidacloprid showed better efficiency and a more significant initial and residual effect against jassids compared to thiamethoxam.[4] Both were effective against thrips and whiteflies.[4] | [4] |
| Thiamethoxam | Thrips on cowpea | Thiamethoxam exhibited greater efficacy than imidacloprid when applied via root irrigation for the management of Megalurothrips usitatus.[5] | [5] |
| Lambda-cyhalothrin (B1674341) | Housefly larvae (Musca domestica) | Imidacloprid (LC50 = 0.13%) was more effective than lambda-cyhalothrin (LC50 = 0.30%) in causing mortality in housefly larvae.[8] | [8] |
| Acetamiprid | General sucking pests | Imidacloprid is noted for its fast action and long residual activity, particularly against soil-dwelling pests.[9] Acetamiprid has lower toxicity to beneficial insects like bees.[9] | [9] |
| Profenophos | Sucking insects and mites on cotton | A combination of imidacloprid and profenophos at half the recommended rate resulted in a 100% reduction of jassids, whiteflies, thrips, and mites within 24 hours.[6] | [6] |
Mechanism of Action: Targeting the Insect Nervous System
Imidacloprid functions as a neurotoxin by acting as an agonist on the postsynaptic nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[10]
-
Binding to nAChRs : Imidacloprid mimics the neurotransmitter acetylcholine (ACh) and binds to the nAChRs.[10]
-
Persistent Activation : Unlike ACh, which is quickly broken down by acetylcholinesterase, Imidacloprid is not easily hydrolyzed and remains bound to the receptors.[2][10]
-
Nerve Impulse Disruption : This persistent binding leads to a constant stimulation of the nerve cells, causing an initial hyperexcitation followed by a blockage of nerve signal transmission.[10][11]
-
Paralysis and Death : The continuous firing of nerve impulses and subsequent blockage results in the paralysis and eventual death of the insect.[1][12]
The selectivity of Imidacloprid for insects over mammals is attributed to its higher binding affinity for insect nAChRs compared to their mammalian counterparts.[1][10]
References
- 1. Imidacloprid - Wikipedia [en.wikipedia.org]
- 2. How Does Imidacloprid Work [laikebiotech.com]
- 3. nbinno.com [nbinno.com]
- 4. Field evaluation of imidacloprid and thiamethoxam against sucking insects and their side effects on soil fauna [plantprotection.pl]
- 5. Assessing the effectiveness of imidacloprid and thiamethoxam via root irrigation against Megalurothrips usitatus (Thysanoptera: Thripidae) and its residual effects on cowpea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esjpesticides.org.eg [esjpesticides.org.eg]
- 7. jpds.co.in [jpds.co.in]
- 8. Efficiency of Insecticides Imidacloprid and Lambada-Cyhalothrin on Two Public Health Pests Musca domestica and Rattus norvegicus under Laboratory Conditions [eajbsf.journals.ekb.eg]
- 9. pomais.com [pomais.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 12. ronchbiotech.com [ronchbiotech.com]
Evaluating the Safety Profile of Euojaponine D for Non-Target Organisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel, naturally derived insecticides like Euojaponine D presents a promising avenue for sustainable pest management. However, a critical aspect of their development is the thorough evaluation of their safety profile concerning non-target organisms. While direct ecotoxicological data for this compound is not currently available in published literature, this guide provides a comparative framework using data from other natural insecticides. This allows for an initial predictive assessment and underscores the necessary experimental evaluations required for this compound.
This guide compares the known safety profiles of three well-documented natural insecticides—Azadirachtin, Rotenone, and Matrine (B1676216)—to establish a benchmark for the future evaluation of this compound. Detailed experimental protocols are provided to facilitate the necessary research into its environmental impact.
Comparative Toxicity Data
The following tables summarize the acute toxicity of Azadirachtin, Rotenone, and Matrine on various non-target organisms. These values, primarily LC50 (the concentration of a substance that is lethal to 50% of a test population), provide a quantitative comparison of their potential hazards.
Table 1: Acute Toxicity to Aquatic Invertebrates
| Compound | Organism | Exposure Time | LC50 | Reference |
| Azadirachtin | Daphnia pulex | 48 hours | 0.033 ppm | [1] |
| Chironomus riparius | 24 hours | 0.19 mg/L | [1] | |
| Rotenone | Daphnia magna | 48 hours | 2.5 µg/L | [2] |
| Gammarus fasciatus | 96 hours | 22 µg/L | [3] | |
| Matrine | Not specified | - | - | - |
Table 2: Acute Toxicity to Fish
| Compound | Organism | Exposure Time | LC50 | Reference |
| Azadirachtin | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 0.48 mg/L | [4] |
| Rotenone | Rainbow Trout (Oncorhynchus mykiss) | 24 hours | 3.5 µg/L | [5] |
| Matrine | Zebrafish (Danio rerio) | 96 hours | 15.85 mg/L | - |
Table 3: Acute Toxicity to Bees
| Compound | Organism | Exposure Time | LD50 | Reference |
| Azadirachtin | Honey Bee (Apis mellifera) | 48 hours (oral) | 1.0 µ g/bee | - |
| Rotenone | Honey Bee (Apis mellifera) | - | 1.5-2.5 µ g/bee (contact) | - |
| Matrine | Honey Bee (Apis mellifera) | 48 hours (oral) | 121.74 µ g/bee | - |
Table 4: Acute Toxicity to Mammals
| Compound | Organism | Route | LD50 | Reference |
| Azadirachtin | Rat | Oral | >5,000 mg/kg | [4] |
| Rotenone | Rat | Oral | 132-1500 mg/kg | [6] |
| Matrine | Mouse | Intraperitoneal | 141 mg/kg | - |
| Oxymatrine | Mouse | Intraperitoneal | 162 mg/kg | [7] |
Experimental Protocols
To evaluate the safety profile of this compound, standardized ecotoxicological tests are essential. The following are detailed methodologies for key experiments.
Acute Toxicity Test in Daphnia magna
-
Objective: To determine the 48-hour EC50 (median effective concentration to cause immobilization) of this compound for Daphnia magna.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Methodology:
-
Prepare a series of test concentrations of this compound in reconstituted hard water. A geometric series of at least five concentrations is recommended.
-
Place 10 Daphnia neonates into each test vessel containing 50 mL of the test solution. Use at least four replicates for each concentration and a control group.
-
Incubate the test vessels at 20 ± 2°C with a 16:8 hour light:dark photoperiod.
-
After 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).
-
Calculate the EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
-
Acute Toxicity Test in Zebrafish (Danio rerio)
-
Objective: To determine the 96-hour LC50 of this compound for zebrafish.
-
Test Organism: Juvenile zebrafish.
-
Methodology:
-
Acclimate fish to laboratory conditions for at least 14 days.
-
Prepare a range of this compound concentrations in dechlorinated tap water.
-
Expose groups of 10 fish to each test concentration in tanks with a volume of at least 10 liters. Include a control group with no test substance.
-
Maintain the temperature at 26 ± 1°C and a 14:10 hour light:dark cycle. Do not feed the fish during the test.
-
Record mortality at 24, 48, 72, and 96 hours.
-
Determine the LC50 value using statistical software.
-
Honey Bee (Apis mellifera) Acute Oral and Contact Toxicity Test
-
Objective: To determine the 48-hour oral and contact LD50 of this compound for honey bees.
-
Test Organism: Young adult worker honey bees.
-
Oral Toxicity Methodology:
-
Prepare a series of doses of this compound in a 50% sucrose (B13894) solution.
-
Individually feed a known volume of the dosed solution to bees that have been starved for 2-4 hours.
-
House the bees in cages with access to untreated sucrose solution.
-
Record mortality at 4, 24, and 48 hours.
-
-
Contact Toxicity Methodology:
-
Dissolve this compound in a suitable solvent (e.g., acetone).
-
Apply a small, known volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee.
-
House the bees in cages with access to a sucrose solution.
-
Record mortality at 4, 24, and 48 hours.
-
-
Analysis: Calculate the LD50 values for both routes of exposure.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow for ecotoxicity testing and the known signaling pathway affected by Rotenone, which can serve as a model for investigating this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. An Assessment of the Effect of Rotenone on Selected Non-Target Aquatic Fauna - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doc.govt.nz [doc.govt.nz]
- 4. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 5. parkplanning.nps.gov [parkplanning.nps.gov]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. Oxymatrine and its metabolite matrine contribute to the hepatotoxicity induced by radix Sophorae tonkinensis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Euojaponine D as a potential botanical insecticide
The quest for effective and environmentally benign insecticides has led researchers to explore the vast chemical diversity of the plant kingdom. Within this green arsenal, a promising new class of compounds, the ejaponines, has been identified from the root bark of Euonymus japonicus (Japanese Spindle). This guide provides a comprehensive comparison of ejaponine A and B with established botanical and synthetic insecticides, offering researchers, scientists, and drug development professionals a detailed look at their potential.
Executive Summary
Ejaponine A and B are sesquiterpene esters with a β-dihydroagarofuran skeleton.[1] Initial studies reveal their potent insecticidal activity, particularly against the oriental armyworm, Mythimna separata. This guide will compare the efficacy of these novel compounds against well-established insecticides: two leading botanicals, Azadirachtin and Pyrethrins (B594832), and two widely used synthetic insecticides, Imidacloprid (a neonicotinoid) and Spinosad. The comparison will focus on their insecticidal activity, mechanism of action, and the experimental protocols used for their validation.
Comparative Insecticidal Activity
The following tables summarize the available quantitative data on the insecticidal efficacy of ejaponines and the selected comparator insecticides. It is important to note that direct comparative data against the same insect species under identical conditions is not always available in the literature.
Table 1: Toxicity of Ejaponines and Comparator Insecticides against Lepidopteran Pests
| Insecticide | Active Compound(s) | Target Pest | Assay Type | Toxicity Metric | Value |
| Ejaponine A | Ejaponine A | Mythimna separata | Topical Application | LD50 | 89.2 µg/g[1] |
| Ejaponine B | Ejaponine B | Mythimna separata | Topical Application | LD50 | 98.6 µg/g[1] |
| Azadirachtin | Azadirachtin A | Spodoptera litura | Topical Application | LD50 | 1.5 µg/g |
| Pyrethrins | Pyrethrin I & II, etc. | Various Lepidoptera | - | LC50 | Highly variable |
| Spinosad | Spinosyn A & D | Plutella xylostella (2nd instar) | Leaf Dip Bioassay | LC50 (72h) | 0.343 ppm[2] |
| Imidacloprid | Imidacloprid | Spodoptera littoralis (4th instar) | Leaf Dip Bioassay | LC50 (72h) | 352.18 ppm[3] |
Table 2: General Toxicity Profile of Comparator Insecticides against Various Pests
| Insecticide | Target Pest(s) | Assay Type | Toxicity Metric | Value |
| Azadirachtin | Anopheles, Culex, Aedes larvae | Larval Bioassay | - | 100% mortality by day 7[4] |
| Pyrethrins | Aquatic organisms (e.g., fish) | - | LC50 | < 1.0 ppb[5] |
| Spinosad | Aedes aegypti larvae | Larval Bioassay | LC50 (24h) | 0.025 ppm[6] |
| Imidacloprid | Honeybee (Apis mellifera) | Oral | LD50 | 5 to 70 ng/bee[7] |
Mechanism of Action: A Comparative Overview
Understanding the mode of action is critical for developing effective resistance management strategies and for targeted drug design.
Ejaponines (β-dihydroagarofuran sesquiterpenes)
The proposed mechanism of action for β-dihydroagarofuran sesquiterpenes, the chemical class to which ejaponines belong, involves the inhibition of the H subunit of V-ATPase .[1][8] V-ATPases are essential proton pumps involved in numerous physiological processes in insects, including energizing transport across membranes in the midgut and Malpighian tubules. Disruption of V-ATPase function can lead to a cascade of detrimental effects, ultimately causing insect death.[8]
Comparator Insecticides
-
Azadirachtin : This complex tetranortriterpenoid acts as an insect growth regulator.[9] It mimics the insect molting hormone ecdysone, disrupting the molting process and causing developmental abnormalities.[4] It also exhibits strong antifeedant properties.[4][9]
-
Pyrethrins : These natural esters target the nervous system of insects.[10] They act on voltage-gated sodium channels in nerve cells, forcing them to remain open and leading to repetitive nerve firing, paralysis, and death.[11]
-
Imidacloprid (Neonicotinoid) : Neonicotinoids are agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect central nervous system.[8][12][13][14] This binding leads to overstimulation of the nerve cells, resulting in paralysis and death.[14]
-
Spinosad : This insecticide has a unique mode of action, primarily targeting the nicotinic acetylcholine receptors at a site distinct from that of neonicotinoids. It also has secondary effects on GABA (gamma-aminobutyric acid) receptors. This dual action leads to the disruption of neurotransmission, causing paralysis and death.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Insecticidal Activity Bioassay (Topical Application for Ejaponines)
This method is used to determine the dose of a substance that is lethal to 50% of a test population (LD50) when applied directly to the insect's body.
-
Test Insects : Larvae of Mythimna separata are used.
-
Compound Preparation : Ejaponine A and B are dissolved in an appropriate solvent (e.g., acetone) to prepare a series of concentrations.
-
Application : A precise volume (e.g., 1 µL) of each concentration is applied topically to the dorsal thorax of individual larvae using a microsyringe. Control insects are treated with the solvent alone.
-
Observation : Treated larvae are housed individually and provided with an artificial diet. Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) post-treatment.
-
Data Analysis : The LD50 values are calculated using probit analysis.
Leaf Dip Bioassay (for Spinosad and Imidacloprid)
This method is commonly used to evaluate the efficacy of insecticides that are ingested by herbivorous insects.
-
Test Insects : Larvae of the target pest (e.g., Plutella xylostella or Spodoptera littoralis) are used.
-
Compound Preparation : The insecticide is emulsified in water to create a range of concentrations.
-
Leaf Treatment : Cabbage leaf discs (or leaves of another appropriate host plant) are dipped into the insecticide solution for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in water.
-
Exposure : The treated leaf discs are placed in individual Petri dishes with a single larva.
-
Observation : Mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis : The concentration that is lethal to 50% of the test population (LC50) is determined through probit analysis.[3]
Visualizing the Pathways and Processes
Diagrams are provided below to illustrate the insecticide validation workflow and the proposed mechanism of action for ejaponines.
Caption: Workflow for Botanical Insecticide Validation.
References
- 1. Molecular Insights into the Potential Insecticidal Interaction of β-Dihydroagarofuran Derivatives with the H Subunit of V-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 3. b.aun.edu.eg [b.aun.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]
- 7. Imidacloprid - Wikipedia [en.wikipedia.org]
- 8. Validation of the Target Protein of Insecticidal Dihydroagarofuran Sesquiterpene Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The low-lethal concentrations of rotenone and pyrethrins suppress the population growth of Rhopalosiphum padi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cotton.org [cotton.org]
- 12. researchgate.net [researchgate.net]
- 13. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Euojaponine D: A Procedural Guide for Laboratory Professionals
Researchers and laboratory personnel handling Euojaponine D must observe rigorous safety and disposal protocols. In the absence of specific disposal guidelines for this alkaloid compound, it is imperative to treat it as a hazardous chemical waste and adhere to institutional and regulatory standards for chemical waste management.
This compound is an alkaloid compound utilized in laboratory research settings.[1] Proper disposal is crucial to ensure the safety of personnel and to mitigate environmental contamination. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, based on general principles of chemical waste management.
I. Pre-Disposal Handling and Storage
Before disposal, proper handling and storage of this compound are essential to prevent accidental exposure or release.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.[2]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Keep the container tightly sealed.
-
Labeling: Ensure the container holding this compound is clearly labeled with the chemical name and any known hazard information.
II. This compound Disposal Procedure
As a standard practice for chemical waste, this compound should not be disposed of down the drain or in regular trash.[4] It must be managed as chemical waste through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[5][6]
Step 1: Waste Identification and Classification
-
Classify this compound as a chemical waste. Given its nature as a biologically active alkaloid, it should be handled with caution.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid unintended reactions.[2]
Step 2: Waste Collection and Containerization
-
Container: Use a compatible, leak-proof container for collecting this compound waste. The container must be in good condition, free from cracks or leaks.[5]
-
Labeling: Affix a hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
All constituents of the waste stream
-
The accumulation start date
-
The associated hazards (e.g., "Toxic," "Handle with Care")
-
Step 3: On-Site Accumulation
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[4]
-
This area should be under the control of the laboratory personnel and near the point of generation.
-
Ensure the container remains closed except when adding waste.[4]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to request a chemical waste pickup.[6]
-
Follow your institution's specific procedures for waste collection requests, which may involve an online form or a direct call.[7]
-
Provide all necessary information about the waste, including its identity and quantity.
III. Management of Contaminated Materials
Any materials that come into contact with this compound, such as personal protective equipment (gloves, lab coats), pipette tips, and other labware, should be managed as chemically contaminated waste.
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, paper towels) in a designated, labeled container.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[7]
-
Glassware: Contaminated glassware should be decontaminated with an appropriate solvent if possible, or managed as chemical waste.
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. biorlab.com [biorlab.com]
- 2. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 3. biocrick.com [biocrick.com]
- 4. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
Essential Safety and Operational Protocols for Handling Euojaponine D
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Euojaponine D, a sesquiterpenoid alkaloid.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potent alkaloids, such as Vinca and Cinchona alkaloids, to ensure the safety of laboratory personnel.[3][4]
Personal Protective Equipment (PPE)
The cornerstone of safely handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemotherapy-tested nitrile gloves (double-gloved).[3] | Required for all handling activities, including preparation, administration, and disposal. Change gloves frequently or immediately if contaminated.[3] |
| Gown | Disposable, solid-front gown with back closure made of a non-absorbent material.[3] | Required when there is a potential for splashing or contamination of clothing.[3] |
| Eye and Face Protection | Safety glasses with side shields or splash goggles. A face shield worn over safety glasses is recommended when there is a significant risk of splashing.[3][5] | Required for all handling activities.[3] |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator.[3][4] | Required when handling powders or when aerosols may be generated.[3] |
Experimental Protocols
Handling and Preparation:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[3]
-
PPE Donning: Before entering the designated area, don all required PPE in the following order: gown, inner gloves, respiratory protection (if required), eye and face protection, and outer gloves.[3]
-
Material Preparation: Gather all necessary materials, including vials, solvents, and waste containers, and place them within the ventilated enclosure before beginning work.
-
Weighing and Transfer: Handle solid this compound with care to minimize dust generation. Use a spatula for transfers. For weighing, consider using a containment system like a glove box if available.[4]
-
Working with Solutions: When working with this compound in solution, employ techniques that avoid splashes and the formation of aerosols.
Waste Disposal:
-
Segregation: All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into clearly labeled hazardous waste containers.[4]
-
Disposal Protocol: Adhere to all institutional and local regulations for the disposal of chemical waste. Do not dispose of chemical waste down the drain.[4]
-
Decontamination: Thoroughly clean all equipment and the work area after use with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to prevent self-contamination (outer gloves, gown, then inner gloves).
Operational Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
